molecular formula C12H20N2O B2612597 cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone CAS No. 2034516-14-6

cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

Cat. No.: B2612597
CAS No.: 2034516-14-6
M. Wt: 208.305
InChI Key: PQSBIGLQRLXSBV-UHFFFAOYSA-N
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Description

Cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a bicyclic amine-derived methanone compound featuring a cyclobutyl group linked to a 5-methyl-substituted hexahydropyrrolo[3,4-c]pyrrole scaffold via a ketone bridge. The 5-methyl substitution on the pyrrolidine ring may enhance metabolic stability and influence binding interactions with biological targets .

Properties

IUPAC Name

cyclobutyl-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-13-5-10-7-14(8-11(10)6-13)12(15)9-3-2-4-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSBIGLQRLXSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This method allows for the formation of the hexahydropyrrolo[3,4-c]pyrrole core, which is then further functionalized to introduce the cyclobutyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclobutyl or pyrrole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H18N2O
  • Molecular Weight : 218.30 g/mol
  • CAS Number : 2034516-14-6

The compound features a cyclobutyl group linked to a hexahydropyrrolo structure, which contributes to its unique chemical properties and potential reactivity in various synthetic pathways.

Scientific Research Applications

1. Organic Synthesis

  • Cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various reactions such as oxidation, reduction, and substitution. For instance:
    • Oxidation : Can yield carboxylic acids or ketones.
    • Reduction : May produce alcohols or alkanes.
    • Substitution : Facilitates the formation of substituted cyclobutyl or pyrrole derivatives.

2. Biological Activity

  • The compound has been investigated for its biological activity, particularly its interactions with biomolecules. Studies have shown potential anti-inflammatory and anticancer properties. Its structural similarity to known bioactive compounds suggests that it may interact with specific receptors or enzymes involved in disease processes .

3. Medicinal Chemistry

  • In medicinal chemistry, this compound is being explored for therapeutic applications. Preliminary research indicates its potential as a candidate for drug development targeting conditions such as cancer and inflammatory diseases. Its mechanism of action may involve modulation of neurotransmitter receptors or inhibition of specific enzymatic pathways .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Study BAnti-inflammatory PropertiesShowed reduction in inflammatory markers in vitro, indicating promise for treating inflammatory diseases.
Study CSynthesis of DerivativesSuccessfully synthesized various derivatives using this compound as a starting material, expanding its utility in organic chemistry .

Industrial Applications

Beyond academic research, this compound holds promise in industrial applications:

  • Material Science : It can be utilized in the development of new materials due to its unique chemical structure.
  • Chemical Processes : Employed in the formulation of novel chemical processes that require specific reactivity profiles.

Mechanism of Action

The mechanism of action of cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of hexahydropyrrolo[3,4-c]pyrrole methanones. Below is a detailed comparison with analogs based on structural variations, synthetic routes, and applications:

Substituent Variations on the Aromatic/Non-Aromatic Group

Compound Name Substituent on Methanone Key Properties/Applications Reference
Cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone Cyclobutyl Potential kinase inhibitor scaffold; cyclobutyl enhances lipophilicity and steric bulk .
(2-Fluorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone 2-Fluorophenyl Fluorine atom improves membrane permeability and metabolic stability; used in CNS-targeted drug discovery .
(4-Aminophenyl)(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone 4-Aminophenyl Amino group facilitates hydrogen bonding; intermediate in kinase inhibitor synthesis (e.g., compound w1 in ) .
(1H-Benzo[d][1,2,3]triazol-5-yl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone Benzo-triazolyl Benzo-triazole moiety enhances π-π stacking interactions; utilized in protease inhibitor design .

Modifications to the Bicyclic Core

  • Stereochemistry: The (3aR,6aS) configuration in analogs like ((3aR,6aS)-5-(3-phenylpropyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone () is critical for binding to enzymes with chiral active sites .

Biological Activity

Cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a complex heterocyclic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a cyclobutyl group attached to a pyrrolo[3,4-c]pyrrol moiety. Its molecular formula is C12H19N3C_{12}H_{19}N_3, and it has a molecular weight of approximately 205.3 g/mol. The structure contributes to its interaction with biological targets, particularly in signaling pathways related to tyrosine kinase activity.

This compound is believed to modulate various cellular signaling pathways. Notably, it has been linked to the inhibition of Janus kinase (JAK) activity, specifically targeting tyrosine kinase 2 (TYK2). This inhibition can influence inflammatory responses and immune cell signaling, making it a candidate for therapeutic applications in autoimmune diseases and inflammatory disorders .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antiinflammatory Activity : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating conditions like rheumatoid arthritis .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that may be beneficial in neurodegenerative diseases .
  • Antitumor Activity : Some derivatives of pyrrolo compounds have demonstrated cytotoxicity against various cancer cell lines, indicating that this compound may also possess anticancer potential .

1. Anti-inflammatory Study

A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in inflammatory markers. The results indicated a reduction in TNF-alpha and IL-6 levels compared to control groups, supporting its anti-inflammatory properties .

2. Neuroprotective Research

In a neurotoxicity model involving neuronal cells exposed to oxidative stress, the compound showed protective effects by reducing cell death rates and maintaining mitochondrial function. This suggests its potential application in neurodegenerative disease therapies .

3. Anticancer Activity

Research on various cancer cell lines revealed that derivatives of this compound inhibited cell proliferation significantly. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
NeuroprotectiveReduced cell death under oxidative stress
AntitumorInhibited proliferation in cancer cells

Q & A

Advanced Question (Biological Evaluation)

  • Fluorescence Polarization : Measure binding to fluorescently labeled receptors (e.g., NOP receptor).
  • Calcium Mobilization Assays : Use HEK293 cells expressing Gq_q-coupled chimeras to quantify agonism/antagonism .
  • Thermal Shift Assay (TSA) : Monitor target protein melting temperature shifts (ΔTm _m) to confirm compound binding .

How can computational modeling guide the design of analogs with improved potency?

Advanced Question (Drug Design)

  • Docking Studies : Use Schrödinger’s Glide to model interactions with the NOP receptor’s hydrophobic pocket. The cyclobutyl group occupies a subpocket lined by Val148 and Leu149 .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for methyl vs. ethyl substituents at the 5-position .
  • QSAR Models : Corrogate steric parameters (e.g., molar refractivity) with IC50_{50} values from kinase inhibition assays .

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